

Spectroscopic Profile of N-(1-hydroxypropan-2-yl)benzamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(1-hydroxypropan-2-yl)benzamide

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-(1-hydroxypropan-2-yl)benzamide**. The information detailed below includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. This document also outlines the general experimental protocols for acquiring such data and visualizes key analytical pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-(1-hydroxypropan-2-yl)benzamide**. Due to the limited availability of experimentally-derived public data for this specific molecule, some values are based on data from spectral databases and estimations from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|---------------|-------------|-----------------------------------|
| ~7.8 | Doublet | 2H | Aromatic (ortho-protons to C=O) |
| ~7.5 | Multiplet | 3H | Aromatic (meta- and para-protons) |
| ~6.5-7.0 | Broad Singlet | 1H | Amide (N-H) |
| ~4.0-4.2 | Multiplet | 1H | CH (methine) |
| ~3.5-3.7 | Multiplet | 2H | CH ₂ (methylene) |
| ~2.5-3.0 | Singlet | 1H | OH (hydroxyl) |
| ~1.2 | Doublet | 3H | CH ₃ (methyl) |

¹³C NMR (Carbon NMR) Data[1][2]

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------------------|
| ~168 | C=O (amide carbonyl) |
| ~134 | Aromatic (quaternary carbon) |
| ~131 | Aromatic (para-carbon) |
| ~128 | Aromatic (meta-carbons) |
| ~127 | Aromatic (ortho-carbons) |
| ~67 | CH-OH (methine) |
| ~48 | N-CH ₂ |
| ~21 | CH ₃ (methyl) |

Infrared (IR) Spectroscopy

The IR spectrum of **N-(1-hydroxypropan-2-yl)benzamide** is characterized by the vibrational frequencies of its key functional groups.[3][4][5][6][7]

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~3300 | Strong, Broad | O-H stretch (hydroxyl) & N-H stretch (amide) |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2970, ~2880 | Medium | Aliphatic C-H stretch |
| ~1640 | Strong | C=O stretch (Amide I band) |
| ~1540 | Strong | N-H bend (Amide II band) |
| ~1450, ~1380 | Medium | C-H bend (aliphatic) |
| ~700-800 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.^[2]

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 179 | Moderate | [M] ⁺ (Molecular Ion) |
| 121 | High | [C ₇ H ₅ NO] ⁺ |
| 105 | High | [C ₇ H ₅ O] ⁺ (Benzoyl cation) |
| 77 | High | [C ₆ H ₅] ⁺ (Phenyl cation) |
| 58 | Moderate | [C ₃ H ₈ NO] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

A sample of **N-(1-hydroxypropan-2-yl)benzamide** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a few milligrams of the sample are ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded over a range of $4000\text{--}400\text{ cm}^{-1}$.

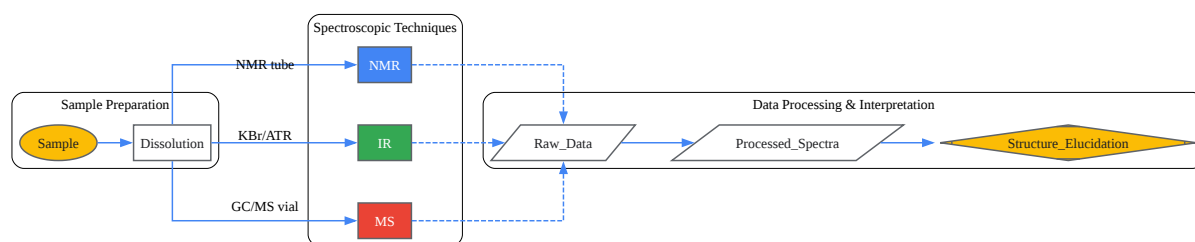
Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, the sample is dissolved in a volatile organic solvent and injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **N-(1-hydroxypropan-2-yl)benzamide**.

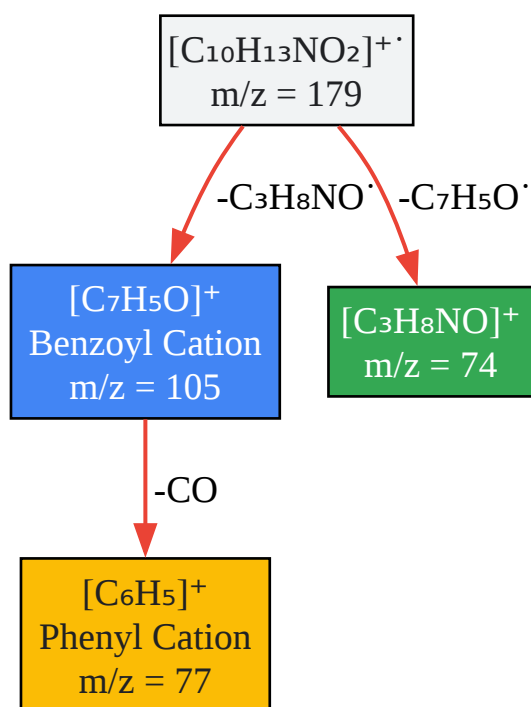


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Caption: Workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathway for **N-(1-hydroxypropan-2-yl)benzamide**.



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Caption: EI-MS fragmentation of the target molecule.

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